molecular formula C19H22ClNO4S B2600294 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide CAS No. 2034403-18-2

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No.: B2600294
CAS No.: 2034403-18-2
M. Wt: 395.9
InChI Key: ZTACHIHVSWPGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique combination of structural motifs: a 5-chlorothiophen-2-yl group, a methoxyethyl chain, and a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an acetamide backbone. The synthesis likely involves multi-step condensation and cyclization reactions, as seen in analogous compounds (e.g., coumarin-derived acetamides via 1,4-dioxane-mediated reactions and benzofuran synthesis via acid-catalyzed cyclization ). Structural characterization would employ NMR, IR, and mass spectrometry, similar to methods used for related chloroacetamides .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4S/c1-19(2)9-12-5-4-6-13(18(12)25-19)24-11-17(22)21-10-14(23-3)15-7-8-16(20)26-15/h4-8,14H,9-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTACHIHVSWPGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC=C(S3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C21H20ClNO2SC_{21}H_{20}ClNO_2S, with a molecular weight of 385.9 g/mol. The presence of the chlorothiophene and benzofuran moieties suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC21H20ClNO2SC_{21}H_{20}ClNO_2S
Molecular Weight385.9 g/mol
CAS Number2034412-45-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate signaling pathways involved in inflammation and pain perception, making it a candidate for anti-inflammatory and analgesic applications.

Anti-inflammatory Properties

Research has indicated that compounds similar to this one exhibit significant anti-inflammatory effects. For instance, studies on related benzofuran derivatives have shown that modifications can enhance their anti-inflammatory activity. The introduction of specific substituents has been correlated with improved efficacy in reducing edema in animal models .

Analgesic Effects

The analgesic properties of this compound are hypothesized to stem from its interaction with the central nervous system (CNS). By binding to pain receptors or influencing neurotransmitter levels, it may provide relief from chronic pain conditions. Further research is necessary to elucidate these pathways.

Case Studies

  • Study on Benzofuran Derivatives :
    A series of benzofuran derivatives were synthesized and evaluated for their anti-inflammatory properties using the carrageenan-induced edema model. The study found that certain structural modifications led to enhanced activity, suggesting that this compound could exhibit similar benefits .
  • Pharmacological Evaluation :
    In a pharmacological evaluation involving various animal models, compounds with similar structures demonstrated significant reductions in inflammatory markers and pain responses. These findings support the hypothesis that this compound may have therapeutic potential in treating inflammatory diseases .

Comparison with Similar Compounds

5-Chlorothiophen-2-yl Group

  • 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f): Shares the 5-chlorothiophen-2-yl group, which enhances lipophilicity and electronic effects.
  • Thenylchlor : Contains a thienylmethyl group, which lacks chlorine but similarly contributes to herbicidal activity. Chlorination at the 5-position in the target compound may improve pesticidal potency by modulating electron-withdrawing effects .

Dihydrobenzofuran Moiety

  • 2-(5-Acetyl-7-Methoxy-2-(4-Methoxyphenyl)Benzofuran-3-yl)Acetic Acid : Features a substituted benzofuran core synthesized via multicomponent reactions. The 2,2-dimethyl group in the target compound likely enhances conformational rigidity and metabolic stability compared to acetyl or methoxyphenyl substituents .

Methoxyethyl Chain

  • N-Cyclohexyl-2-(2,3-Dichlorophenoxy)Acetamide: Lacks the methoxyethyl group but includes a cyclohexyl substituent. The methoxyethyl chain in the target compound may improve aqueous solubility compared to bulky aliphatic groups, as seen in sulfanyl acetamides with polar side chains .

Physicochemical Properties

Property Target Compound 2f Thenylchlor
Core Structure Acetamide + dihydrobenzofuran Acetamide + trichloroethyl Acetamide + thienylmethyl
Key Substituents 5-Cl-thiophene, methoxyethyl 5-Cl-thiophene, trichloroethyl Thienylmethyl, methoxymethyl
Lipophilicity (logP) High (predicted) Very high (trichloroethyl) Moderate
Solubility Moderate (methoxyethyl enhances) Low Low

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis is plausible using established methods for benzofuran and chloroacetamide derivatives .
  • Structure-Activity Relationships : The 5-chlorothiophen-2-yl group is critical for electronic effects, while the dihydrobenzofuran moiety may improve stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction efficiency be monitored?

  • Methodology :

  • A two-step protocol is recommended:

Chloroacetylation : React the amine precursor (e.g., 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine) with chloroacetyl chloride in DMF using potassium carbonate (K₂CO₃) as a base.

Coupling : Introduce the dihydrobenzofuran moiety via nucleophilic substitution under reflux conditions (60–80°C) .

  • Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase to track reaction progress. Confirm completion by the disappearance of the starting amine (Rf ~0.3) and appearance of the product (Rf ~0.6) .

Q. How can structural purity and identity be confirmed post-synthesis?

  • Analytical Techniques :

  • IR Spectroscopy : Validate key functional groups (e.g., C=O stretch at ~1667 cm⁻¹, NH bend at ~3468 cm⁻¹) .
  • ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–4.0 ppm), dihydrobenzofuran methyl groups (δ 1.2–1.5 ppm), and thiophene aromatic protons (δ 6.9–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 430.2 for a related compound) .

Advanced Research Questions

Q. What experimental strategies mitigate contradictory bioactivity data in preclinical models?

  • Approach :

  • Dose Optimization : Perform dose-response studies in rodent models (e.g., Wistar rats) to distinguish efficacy from toxicity. For example, hypoglycemic activity may plateau at 50 mg/kg but induce hepatotoxicity at 100 mg/kg .
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated dihydrobenzofuran derivatives) that may contribute to observed discrepancies .
    • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare treatment groups and control for batch-to-batch variability .

Q. How can computational modeling guide SAR studies for this compound?

  • Protocol :

Docking Simulations : Use AutoDock Vina to predict binding affinities for target proteins (e.g., COX-2 or 5-lipoxygenase). The dihydrobenzofuran moiety may occupy hydrophobic pockets, while the acetamide group forms hydrogen bonds .

MD Simulations : Run 100 ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Key interactions (e.g., π-π stacking with thiophene) should remain stable <1.5 Å RMSD .

  • Validation : Compare predicted IC₅₀ values with in vitro enzyme inhibition assays (e.g., LOX inhibition at 10–100 µM) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Critical Factors :

  • Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers.
  • Byproduct Analysis : Monitor for racemization during reflux (e.g., via circular dichroism spectroscopy). Impurities >5% may require recrystallization in ethanol/water (70:30) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.